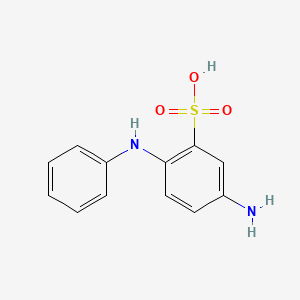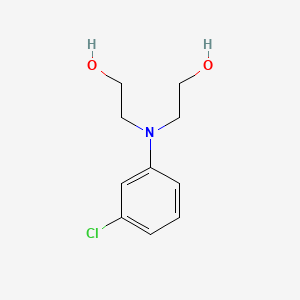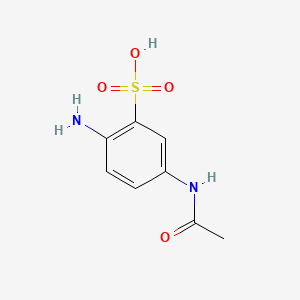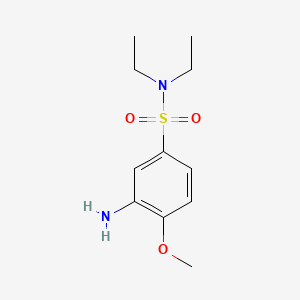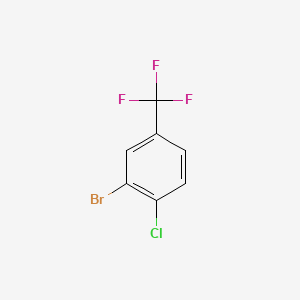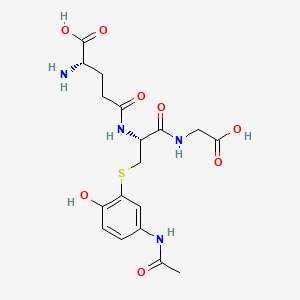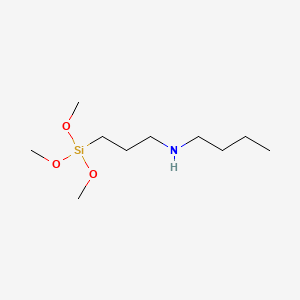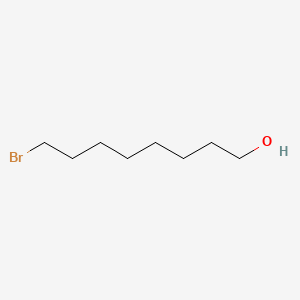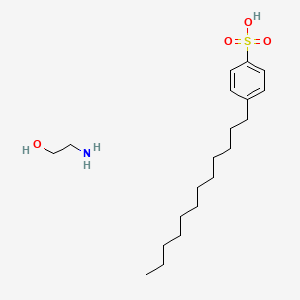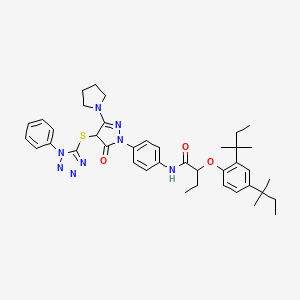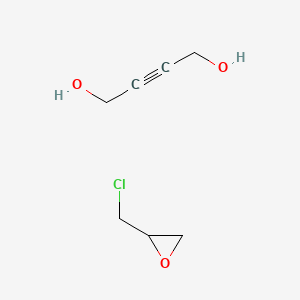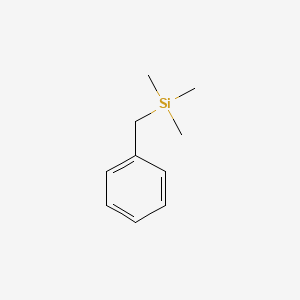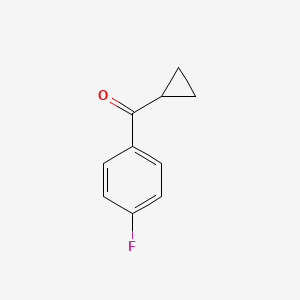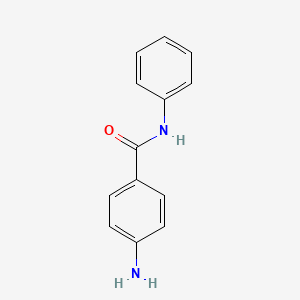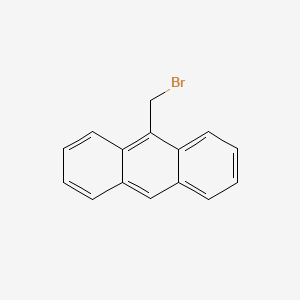
9-(溴甲基)蒽
描述
9-(Bromomethyl)anthracene is an important intermediate in the synthesis of various anthracene derivatives, known for their luminescent properties and practical applications in materials science. It plays a crucial role in the development of advanced luminescent materials due to its ability to undergo diverse chemical reactions and form novel compounds with unique properties.
Synthesis Analysis
The synthesis of 9-(Bromomethyl)anthracene involves the bromination of anthracene, followed by reactions with other reagents to produce derivatives like 9-anthraceneboronic acid. This process achieves high yields under specific conditions, demonstrating the effectiveness of the synthesis route for producing anthracene derivatives with potential for further functionalization (L. Meng, 2013).
Molecular Structure Analysis
Molecular structure characterization techniques, including NMR, IR, and UV-vis spectroscopy, have been employed to elucidate the structure of 9-(Bromomethyl)anthracene derivatives. These methods provide insights into the molecular arrangements and electronic configurations of the synthesized compounds, revealing their potential for luminescent applications (Zhiqian Guo, Shuo Jin, Bo Liu, 2007).
Chemical Reactions and Properties
9-(Bromomethyl)anthracene undergoes various chemical reactions, including coupling reactions and intramolecular rearrangements, to form complex structures with unique photophysical properties. These reactions contribute to the versatility of anthracene derivatives in creating luminescent materials with tailored properties (J. Kendall, H. Shechter, 2001).
Physical Properties Analysis
The physical properties of 9-(Bromomethyl)anthracene derivatives, such as solubility and melting points, are influenced by their molecular structures and substituent groups. These properties are essential for their application in material science and photophysical studies, as they affect the processing and performance of the resulting materials (C. Christensen, M. Bryce, A. Batsanov, J. Becher, 2003).
科学研究应用
微波辅助环加成反应
9-(溴甲基)蒽已被用于微波辅助环加成反应中。这种方法使用微波辐射,提高了涉及 9-取代蒽(如 9-(溴甲基)蒽)和左旋葡萄糖酮的化学转化中的时间效率、产率和区域选择性 (Sarotti, Joullié, Spanevello, & Suarez, 2006)。
固态光化学
人们已经探索了包括 9-(溴甲基)蒽在内的取代蒽的固态光化学。这些研究重点关注各种蒽衍生物的行为,揭示了二蒽和其它光产物根据拓扑化学原理形成的见解 (Heller & Schmidt, 1971)。
与苯硫醇阴离子的反应
关于 9-溴蒽与苯硫酚(阴离子)反应的研究表明,它通过 SNAr 机制进行。这一发现对于理解 9-(溴甲基)蒽在各种条件下的化学行为非常重要 (Baumgarner, Malen, Pastor, & Nabirahni, 1992)。
荧光单体应用
源自 9-溴蒽的化合物 9-(胍甲基)-10-乙烯基蒽表现出作为分子印迹聚合物 (MIP) 的荧光单体的潜力。该应用因其在选择性结合和传感技术中的应用而引人注目 (Zhang, Verboom, & Reinhoudt, 2001)。
电致发光材料开发
涉及环三倍半萜烯 (CTV) 二酮重排为 9,10-二芳基蒽(包括 9-(溴甲基)蒽的衍生物)的研究突出了其在有机电致发光中的用途,特别是对于有机发光二极管 (OLED) 应用。合成化合物由于其高热稳定性和宽带隙而有望作为主体和空穴传输材料,这有利于蓝色 OLED (Sarsah, Lutz, Zeller, Crumrine, & Becker, 2013)。
氢键和传感应用
关于 9-蒽基氢和阴离子之间独特氢键的研究表明,含有 9-蒽部分的主体可以作为比色和荧光化学传感器,用于识别特定离子,如氟离子。该应用对于开发新的传感材料非常重要 (Kwon, Jang, Kim, Lee, Kim, & Yoon, 2004)。
安全和危害
属性
IUPAC Name |
9-(bromomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKPLCVFRHICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178881 | |
| Record name | Anthracene, 9-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)anthracene | |
CAS RN |
2417-77-8 | |
| Record name | 9-(Bromomethyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

